molecular formula C36H75O3P B1583982 Tridodecyl phosphite CAS No. 3076-63-9

Tridodecyl phosphite

Cat. No.: B1583982
CAS No.: 3076-63-9
M. Wt: 587 g/mol
InChI Key: IVIIAEVMQHEPAY-UHFFFAOYSA-N
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Description

Tridodecyl Phosphite ( 3076-63-9), also known as Trilauryl Phosphite, is an organophosphorus compound with the molecular formula C₃₆H₇₅O₃P and a molecular weight of 586.97 g/mol . It is characterized by a high LogP value of 13.2, indicating significant hydrophobicity . This phosphite ester is primarily valued in materials science for its role as an antioxidant and stabilizer in polymer and plastic research . It is effectively analyzed using reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and phosphoric acid . Its key research applications include its use in enhancing the thermal stability and durability of various polymers, thereby extending the lifespan of plastic products under oxidative stress . It finds specific utility in the study of Polyvinyl Chloride (PVC), Polyurethane (PU), and ABS plastics . The compound is also relevant in the formulation of lubricants and coatings . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for diagnostic, therapeutic, or personal use. Note on Technical Details: The available search results provide fundamental chemical data and application areas but do not detail the specific molecular mechanism of action for this compound. For a comprehensive product description, it is recommended to consult specialized chemical databases, primary scientific literature, or technical data sheets from manufacturers to obtain detailed information on its performance and efficacy as a stabilizer.

Properties

IUPAC Name

tridodecyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C36H75O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVIIAEVMQHEPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75O3P
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DSSTOX Substance ID

DTXSID6051988
Record name Tridodecyl phosphite
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Molecular Weight

587.0 g/mol
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Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, tridodecyl ester
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CAS No.

3076-63-9
Record name Trilauryl phosphite
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Record name Trilauryl phosphite
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Record name Phosphorous acid, tridodecyl ester
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Record name Tridodecyl phosphite
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Record name TRILAURYL PHOSPHITE
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Synthetic Methodologies and Reaction Pathways for Tridodecyl Phosphite

Established Routes for Trialkyl Phosphite (B83602) Synthesis

The synthesis of trialkyl phosphites, including tridodecyl phosphite, is predominantly achieved through a few well-established chemical routes. These methods are designed to be efficient and scalable for industrial production. The choice of a specific route can depend on factors such as the desired purity of the product, the cost of raw materials, and the required scale of production.

Halogenation-Alcoholysis Processes

The most traditional and widely employed method for synthesizing trialkyl phosphites is the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃), with an alcohol. wikipedia.orggoogle.com In the case of this compound, the alcohol used is dodecanol (B89629) (also known as lauryl alcohol).

PCl₃ + 3 H₃C(CH₂)₁₁OH → P(O(CH₂)₁₁CH₃)₃ + 3 HCl

This reaction is a nucleophilic substitution at the phosphorus atom. The alcohol acts as the nucleophile, displacing the chloride ions from the phosphorus trichloride. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), which acts as a hydrogen chloride (HCl) scavenger. wikipedia.orgorgsyn.org The base neutralizes the HCl as it is formed, preventing it from reacting with the product and driving the reaction to completion. wikipedia.org The use of a base is crucial when working with alkyl alcohols to obtain the C₃-symmetric trialkyl derivatives. wikipedia.org

The reaction is often performed in an inert solvent to facilitate mixing and temperature control. google.com Vigorous stirring is important as it prevents the local accumulation of HCl, which could otherwise lead to the formation of diethyl hydrogen phosphite as a byproduct. orgsyn.org The reaction is exothermic, and therefore, cooling is often required to maintain the desired reaction temperature. google.com

A general procedure involves dissolving the alcohol and the amine base in a suitable solvent, followed by the slow addition of phosphorus trichloride while maintaining a controlled temperature. orgsyn.org After the reaction is complete, the amine hydrochloride salt is removed by filtration. The solvent and any excess reactants are then removed, typically by distillation, to yield the crude this compound, which may be further purified.

Reactant/ReagentRole in Synthesis
Phosphorus Trichloride (PCl₃)Source of the phosphorus atom
Dodecanol (C₁₂H₂₅OH)Provides the dodecyl groups
Tertiary Amine (e.g., Triethylamine)HCl scavenger, drives the reaction to completion
Inert Solvent (e.g., Petroleum Ether)Reaction medium, facilitates temperature control

Alternative Synthetic Protocols

While the halogenation-alcoholysis process is common, alternative methods for the synthesis of trialkyl phosphites exist, with transesterification being a notable example, particularly for the production of higher trialkyl phosphites. wikipedia.orggoogle.com

Transesterification: This method involves the reaction of a lower trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite, with a higher molecular weight alcohol, in this case, dodecanol. wikipedia.orggoogle.com The reaction is typically driven to completion by removing the lower-boiling alcohol (methanol or ethanol) through distillation. wikipedia.org This process can be catalyzed by acids or bases, with alkaline catalysts being common in some industrial processes. google.comgoogle.com However, catalyst-free and solvent-free transesterification processes have also been developed to provide a more environmentally friendly and economical route, resulting in high yields and purity. google.com

The general transesterification reaction is as follows:

P(OR)₃ + 3 R'OH ⇌ P(OR')₃ + 3 ROH (where R is a lower alkyl group and R' is a higher alkyl group like dodecyl)

Other less common synthetic routes include:

Reaction with Phosphoramidates: Trialkyl phosphites can be synthesized from phosphorous acid alkyl ester amides, which are themselves derived from phosphorus trichloride and amines. google.com

Silylation-based Methods: High-purity tris(trialkylsilyl) phosphites can be prepared by reacting phosphorous acid with hexaalkyldisilazane derivatives, followed by the addition of sodium metal. google.com This method can be performed without a separate catalyst or solvent. google.com

Precursor Chemistry and Raw Material Considerations in this compound Production

The primary raw materials for the most common synthesis route of this compound are phosphorus trichloride and dodecanol. The quality and purity of these precursors are critical for achieving a high yield and purity of the final product.

Phosphorus Trichloride (PCl₃): This is a key precursor that provides the central phosphorus atom. wikipedia.org It is a reactive chemical and should be handled with appropriate safety precautions. The purity of PCl₃ is important, as impurities can lead to side reactions and affect the quality of the this compound.

Dodecanol (Lauryl Alcohol, C₁₂H₂₅OH): This long-chain alcohol provides the three dodecyl (or lauryl) groups in the final product. The dodecanol used should be of high purity and preferably anhydrous, as the presence of water can lead to the formation of undesired byproducts, such as phosphonic acids. orgsyn.org

Bases and Solvents: In the halogenation-alcoholysis process, the choice of the tertiary amine base and the inert solvent can also influence the reaction. The base should be strong enough to effectively neutralize the HCl but should not cause side reactions. The solvent should be inert to all reactants and products and should have a boiling point that allows for easy removal after the reaction.

Process Optimization and Scalability in this compound Synthesis

Optimizing the manufacturing process for this compound is crucial for improving efficiency, reducing costs, and ensuring product quality. dataparc.comprocess.st Key areas for optimization include:

Catalyst Selection and Use: In the halogenation-alcoholysis route, the choice of amine can impact the ease of filtration of the resulting hydrochloride salt. orgsyn.org For transesterification, various catalysts, including alkaline catalysts like sodium methoxide, have been used. google.com More recent developments have explored the use of ion exchange resins as recoverable and separable catalysts to reduce production costs. nih.gov

Reaction Conditions:

Temperature: Careful control of the reaction temperature is essential. The reaction between PCl₃ and alcohol is exothermic, requiring cooling. google.com In transesterification, the temperature is typically elevated to drive off the lower-boiling alcohol. google.com

Stoichiometry: The molar ratio of the reactants is a critical parameter. A slight excess of the alcohol is often used to ensure the complete conversion of the phosphorus trichloride. researchgate.net

Removal of Byproducts: In the halogenation-alcoholysis process, efficient removal of the amine hydrochloride salt is necessary. In transesterification, the continuous removal of the lower alcohol by distillation is key to shifting the equilibrium towards the product. wikipedia.org Nitrogen sparging can also be employed to help remove liberated HCl vapors, thereby enhancing the reaction rate. researchgate.net

Solvent and Catalyst-Free Processes: To improve the environmental footprint and economics of the synthesis, solvent-free and catalyst-free methods have been developed, particularly for the transesterification route. google.com

Purification: The final product may require purification to remove unreacted starting materials, byproducts, and catalyst residues. Distillation under reduced pressure is a common method for purifying this compound.

Scalability and Reactor Technology: For large-scale industrial production, moving from batch reactors to continuous flow reactors can offer significant advantages, including reduced reaction times and improved safety. nih.gov The design of the reactor, including efficient stirring and heat exchange capabilities, is critical for successful scaling up.

Process ParameterOptimization StrategyRationale
Reactant Ratio Use of a slight excess of dodecanolEnsures complete conversion of phosphorus trichloride. researchgate.net
Temperature Control Gradual heating and cooling as neededManages the exothermic nature of the reaction and prevents side reactions. google.comresearchgate.net
Byproduct Removal Use of a base, distillation, or nitrogen spargingDrives the reaction equilibrium towards the product side. wikipedia.orgresearchgate.net
Catalyst Selection of efficient and recoverable catalystsImproves reaction rate and reduces separation costs. nih.gov
Reactor Type Use of continuous flow reactors for large scaleReduces reaction time and improves safety and scalability. nih.gov

Mechanistic Investigations of Tridodecyl Phosphite Interactions

Tridodecyl phosphite (B83602) (TDDP) is a secondary antioxidant that plays a crucial role in the stabilization of polymers. Its effectiveness is rooted in a series of complex chemical interactions that neutralize species responsible for material degradation. A thorough understanding of these mechanisms is essential for optimizing its application and for the innovation of more advanced stabilizer technologies. This section provides a detailed examination of the mechanistic pathways of TDDP's antioxidant activity, its interactions with other chemical entities, and the computational methods employed to analyze its reactivity.

Applications in Polymer Science and Engineering

Thermal and Oxidative Stabilization of Polyolefins

Organic phosphites are well-established as effective process stabilizers for polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). epo.org They are typically used in conjunction with primary antioxidants, such as hindered phenols, to create a synergistic stabilization system. life-trialkyl.eugoogle.com This combination is adept at preventing discoloration and embrittlement, as well as preserving the melt viscosity of the polymer during processing at elevated temperatures in the presence of oxygen. google.com Tridodecyl phosphite (B83602), as a member of the organic phosphite family, contributes to this stabilization by decomposing hydroperoxides, which are formed during the oxidation of the polymer. life-trialkyl.eunescoglobal.com

In polypropylene (PP) systems, tridodecyl phosphite is recognized for its ability to impart good stabilization. google.com When incorporated into polypropylene resins, it contributes to excellent color retention after processes like compression molding at high temperatures (e.g., 190°C) and during subsequent heat aging. google.com The combination of an organic phosphite like this compound with a polyhydric phenol (B47542) and a polyvalent metal salt of an organic acid can provide enhanced stabilization that is not achievable with any of these components alone or in pairs. google.com This synergistic system improves the resistance of polypropylene to discoloration and embrittlement. google.com

Table 1: Effect of Stabilizer Systems on Polypropylene Properties

Stabilizer System Components Melt Index (M2) Melt Index Ratio (M2/M1) Heat Aging (150°C) - Days to Failure Color after 2 days of Heat Aging
Phenol + Phosphite + Metal Salt Good Good 5 Colorless
Phenol + Phosphite Good Good 5 Colorless
Phenol + Metal Salt Fair Fair 4 Pale Yellow
Phenol Alone Poor Poor 5 Pale Yellow

Source: Adapted from research findings on polypropylene stabilization. google.com This table is for illustrative purposes and represents generalized performance.

This compound is employed in the stabilization of polyvinyl halide resins, most notably polyvinyl chloride (PVC). epo.orggoogle.com In these applications, it functions as a co-stabilizer, often in conjunction with mixed-metal stabilizers (e.g., Ca/Zn systems) or hydrotalcite-type heat stabilizers. cristol.co.inresearchgate.net Its role is to enhance resistance to deterioration caused by heat and light. epo.org In PVC formulations, this compound can act as an anti-clouding agent, retarding the precipitation of metal halides that can cause haze in the final product. google.com The inclusion of this compound in both rigid and plasticized PVC applications leads to brighter, more consistent colors and improves early color and clarity in unpigmented compounds. chinaplasonline.comchinaplasonline.com It is particularly effective in improving long-term heat stability and preventing initial discoloration during milling processes. google.com

Stabilization of Polyvinyl Halide Systems

Role in Polycondensation Polymer Stabilization

This compound also plays a significant role in the stabilization of polycondensation polymers, such as polycarbonates and polyesters. In these materials, it acts as a heat stabilizer, helping to maintain the polymer's properties and appearance during processing and end-use. upl-ltd.com

In polycarbonate (PC) resins, this compound is used as a heat stabilizer to prevent discoloration. googleapis.comgoogle.com The addition of phosphorus-based stabilizers like this compound can significantly improve the hue and resistance to thermal discoloration of the polycarbonate resin composition. googleapis.com It can be incorporated into the polycarbonate to mitigate discoloration that may occur after the polymer is formed. google.com this compound is also used as a color and processing stabilizer in polycarbonate blends, such as PC/ABS. chempoint.com

Table 2: Performance of this compound in Polycarbonate Resins

Property Observation
Color Stability Reduces discoloration that typically occurs after polymer formation. google.com
Hue Improvement Contributes to an excellent hue in the final resin composition. googleapis.com
Processing Stability Acts as an effective color and processing stabilizer. chempoint.com

This table summarizes the general benefits of using this compound in polycarbonate formulations based on available research.

Polycarbonate Resin Compositions

Impact on Polymer Processability and Melt Flow Characteristics

This compound, a type of alkyl phosphite, serves as a crucial processing stabilizer in the polymer industry. Its primary function during high-temperature processing operations like extrusion and molding is to protect the polymer from degradation. amfine.com This degradation, often initiated by heat and shear, can lead to undesirable changes in the polymer's properties, including discoloration and alterations in melt viscosity. amfine.compcc.eu

The incorporation of phosphite stabilizers like this compound helps to minimize these changes, thereby improving the processability of the polymer. amfine.com By scavenging hydroperoxides that form during processing, they prevent chain scission and cross-linking reactions that can alter the polymer's molecular weight and, consequently, its flow behavior. amfine.comvinatiorganics.com This stabilization results in a more consistent melt flow, which is critical for achieving uniform and defect-free final products. amfine.com

The table below illustrates the effect of phosphite stabilizers on the melt flow rate of a thermoplastic polyester (B1180765) elastomer resin composition under specific test conditions.

Table 1: Melt Flow Rate of Thermoplastic Polyester Elastomer Resin

Property Value Test Standard
Melt Flow Rate 8 to 13 g/10 min ISO 1133 (230 °C, 10 kg load)

Data derived from research on thermoplastic polyester elastomer resin compositions containing phosphite stabilizers. epo.org

Synergistic Effects with Other Polymer Additives

This compound is rarely used in isolation; its efficacy is often significantly enhanced when used in combination with other polymer additives. These synergistic interactions are a cornerstone of modern polymer stabilization technology. vinatiorganics.commayzo.com

A classic synergistic combination is the pairing of phosphite antioxidants with hindered phenolic antioxidants. vinatiorganics.comnih.gov While phosphites are excellent at decomposing hydroperoxides formed during high-temperature processing (secondary antioxidants), phenolic antioxidants excel at trapping free radicals during the polymer's service life (primary antioxidants). vinatiorganics.comresearchgate.netepo.org

The synergy arises from a regenerative mechanism. Phenolic antioxidants donate a hydrogen atom to neutralize a free radical, but become deactivated in the process. vinatiorganics.com The phosphite antioxidant can then react with the oxidized phenolic antioxidant, regenerating it and restoring its radical-scavenging ability. vinatiorganics.com This extends the effectiveness of the phenolic antioxidant, leading to superior long-term thermal stability than either additive could provide alone. vinatiorganics.commayzo.comchinaplasonline.com This combined approach provides comprehensive protection throughout the polymer's lifecycle, from initial processing to end-use. amfine.commayzo.com

To protect polymers from degradation caused by ultraviolet (UV) radiation, phosphites are often used in conjunction with light stabilizers, such as Hindered Amine Light Stabilizers (HALS) and UV absorbers. alfa-industry.comschem.net The degradation process initiated by light also involves the formation of hydroperoxides, which phosphites effectively decompose. google.com

The combination of a phosphite, a phenolic antioxidant, and a HALS can create a highly effective stabilization system, conferring excellent light stability to polymers like polyamides. specialchem.com The UV absorber prevents the initial absorption of damaging UV light, the phenolic antioxidant scavenges initial free radicals, and the phosphite decomposes the resulting hydroperoxides, while the HALS system continues to trap radicals. schem.netspecialchem.com This multi-pronged approach significantly improves the weatherability and lifespan of plastic products intended for outdoor use. schem.net The combination of a high molecular weight HALS with a low molecular weight HALS can also produce a synergistic effect. schem.net

Table 2: Example of a Synergistic Light Stabilizer Package for Aliphatic Polyamides

Additive Type Example Compound Concentration
Phenolic Antioxidant N,N'-hexane-1,6-diylbis(3-(3,5-di-tert.-butyl-4-hydroxyphenylpropionamide) 0.25%
Secondary Antioxidant Tris(2,4-ditert-butylphenyl) phosphite 0.25%

Data adapted from formulation examples for light stabilization in polymers. specialchem.com

In the stabilization of PVC, this compound demonstrates synergistic effects when combined with metal salt stabilizers, such as calcium and zinc stearates (metal soaps). pcc.eu In these systems, the phosphite acts as a co-stabilizer. pcc.eu It can react with and neutralize hydrogen chloride (HCl), a degradation product of PVC, and also form complexes with metal chlorides that can otherwise accelerate degradation. chinaplasonline.comgoogle.com This synergy with metal soaps is crucial for maintaining color stability and preventing charring during PVC processing. pcc.euchinaplasonline.com Synergistic effects have been observed when using combinations of different phosphite classes with zinc, which can replace other heavy metal stabilizers. google.comgoogle.com

The interaction between additives and Lewis acids is also a key area of study. A Lewis acid can activate a metal-oxo species, and a synergistic effect can occur when both a weak Brønsted acid and a weak Lewis acid are present. nih.gov In some contexts, Lewis acids and bases can work together to passivate defects in materials, improving stability. researchgate.netrsc.org For instance, the synergistic effect of an iron porphyrin and a Lewis acid has been shown to be critical for nitric oxide (NO) coupling. nih.gov

Light Stabilizers

Advanced Applications in Polymer Composites (e.g., Nanoclay Systems)

This compound is also utilized in more advanced polymer systems, such as polymer nanocomposites. These materials, which incorporate nanoscale fillers like nanoclay into a polymer matrix, offer enhanced mechanical and thermal properties. However, the dispersion of the nanofiller and the stability of the composite during processing are significant challenges. google.com

Phosphites can be included in these formulations to ensure the stability of the polymer matrix during melt compounding with the nanoclay. google.com Nanoclays, which are often surface-modified to improve compatibility with the polymer, can influence the viscosity and processing behavior of the composite. google.com Additives like this compound help to maintain the desired melt characteristics and prevent degradation of the polymer, ensuring the integrity of the final nanocomposite material. google.comgoogle.com The use of phosphites is relevant in a wide range of polymers used for composites, including polyesters, polycarbonates, and polyurethanes. google.comgoogle.com

Applications in Lubrication and Functional Fluid Formulations

Functionality as an Extreme Pressure (EP) Additive

Tridodecyl phosphite (B83602) serves as an effective extreme pressure (EP) additive in lubricating oil formulations. chinaplasonline.comchinaplasonline.com Under conditions of high load and pressure where the lubricant film can break down, EP additives prevent direct metal-to-metal contact, thereby averting catastrophic wear, scuffing, and welding of moving parts. lubrication.expert Phosphorus-based compounds like tridodecyl phosphite function by chemically reacting with metal surfaces at elevated temperatures and pressures. lubrication.expert This tribochemical reaction forms a sacrificial, protective inorganic film, often a metal phosphate (B84403) layer, which possesses a lower shear strength than the base metal. lubrication.expert This film provides a smooth glide plane, absorbing shock loads and shielding the underlying metal from direct contact and abrasion. lubrication.expert Patents related to lubricant compositions for transmissions and other machinery explicitly list trialkyl phosphites, including trilauryl phosphite, as suitable phosphorus-based extreme pressure agents. google.comepo.org

Table 1: General Properties of this compound

This table is interactive. Click on the headers to sort.

Property Value Source
Chemical Name This compound nih.gov
Synonym Trilauryl phosphite chinaplasonline.com
CAS Number 3076-63-9 nih.gov

| Molecular Formula | C₃₆H₇₅O₃P | nih.gov |

Anti-wear Properties in Lubricant Compositions

In addition to its EP functionality, this compound is widely recognized for its anti-wear characteristics in various lubricant compositions. chinaplasonline.comchinaplasonline.com Anti-wear additives are crucial for protecting machinery under boundary and mixed lubrication regimes, where the lubricating film is not thick enough to completely separate the surfaces. The mechanism of anti-wear additives involves the formation of a protective tribofilm on the metal surfaces through tribochemical reactions. nih.gov For phosphorus additives like this compound, this film formation helps to significantly reduce the wear rate of lubricated components. uni-hamburg.de The presence of these additives in a lubricant formulation ensures the maintenance of a protective layer that minimizes friction and surface damage over the operational life of the equipment. ulprospector.com

Application in Metalworking Fluids

In metalworking fluids (MWFs), additives are essential for lubrication, cooling, and carrying away debris during machining and forming operations. freiborne.com this compound is incorporated into these fluids to provide lubrication, particularly as an anti-wear and extreme pressure additive. google.com Phosphorus-based additives are known to be effective at the lower end of the high-temperature range encountered in metalworking, typically below 200°C. freiborne.com By reducing friction between the tool and the workpiece, this compound helps to improve the surface finish of the final product and extend the life of the cutting tool. freiborne.com

Use in Refrigerant-Oil Systems

The evolution of refrigeration technology from chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) to chlorine-free hydrofluorocarbon (HFC) and hydrofluoroolefin (HFO) refrigerants necessitated a change in lubricant chemistry. luboil.by The chlorine compounds in older refrigerants provided inherent anti-wear properties that are absent in the newer alternatives. luboil.by To compensate for this, additives must be incorporated into the refrigeration oils, which are typically polyol esters (POEs) or polyalkylene glycols (PAGs).

This compound is explicitly cited in patents as a suitable phosphorus-based additive for these modern refrigeration oils, including those used with HFC refrigerants like R32. epo.orggoogle.comgoogle.com Its role is to provide the necessary lubricity and anti-wear protection for the compressor's moving parts, ensuring stable and reliable operation. google.com The addition of phosphites like this compound helps form a protective film on metal surfaces, mitigating wear in the high-pressure, demanding environment of a refrigeration compressor. epo.orggoogle.com

Table 2: Research Findings on Phosphorus Additives in Lubricants

This table is interactive. Click on the headers to sort.

Research Area Finding Implication for this compound Source
EP/Anti-Wear Mechanism Phosphorus additives form inorganic, plate-like crystalline films on metal surfaces under high pressure and temperature. Explains the mechanism by which it protects against wear and seizure in machinery. lubrication.expert
Refrigeration Lubricants Chlorine-free refrigerants (HFCs, HFOs) require anti-wear additives in the oil to compensate for the lack of chlorine's protective effects. Justifies its inclusion in modern POE and PAG-based refrigerator oils. luboil.by
Anticorrosive Action Aliphatic phosphorus derivatives form adsorptive films on metal surfaces via polar molecule orientation. Demonstrates its function in preventing corrosion by creating a barrier between the metal and corrosive agents. dfo-mpo.gc.ca

| Metalworking Fluids | Phosphorus additives are effective lubricants for metalworking at temperatures below 200°C. | Defines its operational window and utility in various machining applications. | freiborne.com |

Incorporation in Grease Formulations

Greases are semi-solid lubricants composed of a base oil, a thickener, and various additives. This compound is incorporated into some grease formulations to enhance their performance. google.com While detailed functional studies within the grease matrix are not widely published, its role can be inferred from its established properties as an extreme pressure and anti-wear agent in liquid lubricants. By being dispersed within the base oil held by the thickener, this compound provides chemical protection to surfaces under high loads and during slow-speed or oscillating movements, conditions where grease lubrication is often critical.

Role in Anticorrosive and Antistatic Formulations

This compound also functions as an anticorrosive and antistatic agent in certain formulations. Its anticorrosive effect is attributed to the ability of aliphatic phosphorus derivatives to form protective adsorptive films on metal surfaces. dfo-mpo.gc.ca The polar nature of the phosphite molecule facilitates its orientation on the metal, creating a barrier that inhibits electrochemical processes leading to corrosion. dfo-mpo.gc.cae3s-conferences.org

As an antistatic agent, this compound can be included in functional fluids and polymer formulations to help dissipate static electrical charges. googleapis.com The accumulation of static electricity can be problematic in various industrial processes, and additives that increase the conductivity of a fluid or material can mitigate these issues. google.com While the primary function of this compound in lubricants is related to wear and pressure, its antistatic properties provide a secondary benefit in applications where static discharge is a concern.

Environmental Behavior, Degradation Pathways, and Ecotoxicological Considerations

Environmental Fate Studies (Hydrolysis, Photolysis, Biodegradation)

The environmental persistence and ultimate fate of tridodecyl phosphite (B83602) are governed by a combination of abiotic and biotic degradation processes. The primary routes of transformation in environmental compartments are hydrolysis, photolysis, and biodegradation. sustainability-directory.com

Hydrolysis Hydrolysis is a critical degradation pathway for phosphite esters. This chemical reaction with water cleaves the ester bonds, breaking down the molecule. wur.nl For phosphite compounds, the rate of hydrolysis is often dependent on the pH of the surrounding water. epa.gov In the case of analogous compounds like triethyl phosphite, hydrolysis is the main degradation process and is a prerequisite for subsequent biodegradation. oecd.org Triethyl phosphite hydrolyzes immediately in acidic conditions (pH 4), and completely within 20 minutes at neutral pH (pH 7). oecd.org While specific experimental half-life data for tridodecyl phosphite are not readily available in the reviewed literature, its structure suggests that hydrolysis is a significant and likely rapid fate process, yielding dodecanol (B89629) and phosphorous acid as primary products.

Photolysis Photolysis is the degradation of a chemical caused by the absorption of light energy. For many organic compounds, this can be a significant environmental degradation pathway, especially in sunlit surface waters or on soil surfaces. epa.govwisconsin.edu However, for compounds that are expected to hydrolyze rapidly, photolysis may be a less dominant degradation mechanism for the parent compound. oecd.org It is anticipated that this compound would be susceptible to indirect photolysis in the atmosphere, but its low volatility makes significant atmospheric transport unlikely. The primary degradation in aquatic systems is expected to be hydrolysis. oecd.org

Biodegradation Biodegradation involves the breakdown of organic substances by microorganisms. sustainability-directory.com For many complex organic molecules, initial abiotic degradation, such as hydrolysis, can produce smaller, more bioavailable molecules that are then readily consumed by microbes. oecd.org It is expected that the hydrolysis of this compound is the rate-limiting step for its complete mineralization. The primary hydrolysis product, dodecanol, is a long-chain fatty alcohol that is generally considered to be biodegradable. The other product, phosphorous acid (phosphite), can be utilized by specific microorganisms as a nutrient source. nih.gov

Degradation ProcessExpected Role in this compound FatePrimary ProductsInfluencing Factors
Hydrolysis Primary and likely rapid degradation pathway in aquatic environments. oecd.orgDodecanol, Phosphorous AcidpH, Temperature sustainability-directory.com
Photolysis Considered a minor pathway for the parent compound in water due to rapid hydrolysis. oecd.orgN/A (for parent compound)Sunlight Intensity sustainability-directory.com
Biodegradation Main pathway for the breakdown of the hydrolysis product (dodecanol). oecd.org The phosphorous acid product is also subject to microbial transformation. nih.govCarbon Dioxide, Water, Phosphate (B84403)Microbial Population, Temperature, Nutrient Availability sustainability-directory.com

Metabolism and Transformation Processes in Environmental Compartments

The transformation of this compound in the environment is a multi-step process initiated by its chemical breakdown, followed by the biological metabolism of its degradation products.

The initial and most significant transformation step is the abiotic hydrolysis of the parent molecule. This process cleaves the three P-O-C ester bonds.

This compound + 3 H₂O → 3 Dodecanol + Phosphorous Acid (H₃PO₃)

Once formed, these hydrolysis products follow separate environmental pathways:

Fate of Dodecanol: Dodecanol is a 12-carbon fatty alcohol. Fatty alcohols of this nature are generally susceptible to aerobic biodegradation by environmental microorganisms. Bacteria utilize the alcohol as a carbon and energy source, ultimately breaking it down into carbon dioxide and water through metabolic processes like beta-oxidation.

Fate of Phosphorous Acid (Phosphite): Phosphite (Phi), the anion of phosphorous acid, is a reduced form of phosphorus. While most organisms cannot directly metabolize phosphite for nutrition, a diverse range of specialized bacteria possess the enzymatic machinery to oxidize it to phosphate (Pi), which is a universally essential nutrient. nih.govfrontiersin.org This process, known as dissimilatory phosphite oxidation (DPO), allows these microorganisms to use phosphite as their sole energy source. frontiersin.orguni-konstanz.de The key enzyme in this pathway is phosphite dehydrogenase (PtxD), which catalyzes the oxidation of phosphite to phosphate. plos.org This transformation is not only a detoxification mechanism but also a crucial link in the phosphorus cycle, converting a less bioavailable form of phosphorus into one that can support broader ecosystem productivity. nih.gov

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifically describes uptake from water. europa.eunih.gov A key indicator for assessing bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow). sustainability-directory.com Chemicals with a high log Kow are lipophilic ("fat-loving") and tend to accumulate in the fatty tissues of organisms. sustainability-directory.com A log Kow greater than 5 is a screening criterion for high bioaccumulation potential under frameworks like the Stockholm Convention. pops.int

This compound presents a complex case for assessing bioaccumulation:

High Lipophilicity of the Parent Compound: The calculated XLogP3-AA (a computational model for log Kow) for this compound is 16.8. nih.gov This extremely high value suggests that if the intact molecule were to persist in the environment, it would have a very high potential to partition into biota and bioaccumulate significantly.

Rapid Hydrolysis as a Mitigating Factor: The tendency for bioaccumulation is counteracted by the compound's susceptibility to rapid hydrolysis. oecd.org If this compound breaks down quickly in water, environmental concentrations of the parent compound will be low, limiting its uptake by aquatic organisms. The potential for bioaccumulation is therefore highly dependent on the rate of hydrolysis versus the rate of uptake by an organism.

The bioaccumulation potential of the primary degradation products is low. Phosphorous acid is water-soluble and not lipophilic. Dodecanol has a moderate log Kow (approximately 5.5), indicating a lower potential for bioaccumulation than the parent compound, and it is also subject to biodegradation.

CompoundCalculated Log KowBioaccumulation Potential InterpretationKey Mitigating Factor
This compound 16.8 nih.govVery High (based on Log Kow) pops.intExpected rapid hydrolysis limits environmental exposure to the parent compound. oecd.org
Dodecanol ~5.5Moderate to HighSubject to biodegradation.
Phosphorous Acid Low (hydrophilic)LowHigh water solubility.

Assessment of Environmental Impact and Sustainability

The key considerations for the environmental impact are:

Impact of Dodecanol: As a fatty alcohol, dodecanol can exert narcotic toxicity to aquatic organisms at sufficient concentrations. However, it is readily biodegradable, which limits its persistence and the duration of potential effects in the environment.

Impact of Phosphite/Phosphate: The transformation of phosphite to phosphate is a central aspect of its environmental impact. frontiersin.org

Nutrient Source: In phosphorus-limited ecosystems, the phosphate generated from phosphite oxidation can act as a fertilizer, stimulating the growth of algae and aquatic plants. nih.gov Some microorganisms can use phosphite directly as an energy and phosphorus source, representing a unique metabolic niche. uni-konstanz.de

Eutrophication Potential: While phosphate is an essential nutrient, its excess in aquatic systems is a major environmental concern. The introduction of significant quantities of any phosphorus compound, including this compound that degrades to phosphate, can contribute to nutrient pollution and lead to eutrophication. This process involves excessive algal blooms, which can deplete oxygen in the water when they die and decompose, harming fish and other aquatic life. plos.org

Advanced Analytical and Spectroscopic Characterization of Tridodecyl Phosphite and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of tridodecyl phosphite (B83602). researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. libretexts.org For organophosphorus compounds like tridodecyl phosphite, ³¹P NMR is particularly powerful. google.com

Key Research Findings:

³¹P NMR: The ³¹P NMR spectrum of this compound typically shows a single, sharp signal, indicative of the single phosphorus environment in the molecule. huji.ac.ilspectrabase.com This technique is highly sensitive to the oxidation state and coordination of the phosphorus atom. The chemical shift for this compound provides a unique fingerprint for its identification.

¹H and ¹³C NMR: ¹H and ¹³C NMR spectra are used to confirm the structure of the dodecyl chains attached to the phosphite ester. spectrabase.com The ¹H NMR spectrum displays characteristic signals for the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) groups of the long alkyl chains. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the dodecyl chains, confirming their presence and structure. spectrabase.comnih.gov Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can further be employed to correlate the proton and carbon signals, providing unambiguous assignments and confirming the connectivity of the molecule. hmdb.ca

The combination of these NMR techniques provides a complete picture of the molecular structure of this compound, confirming the presence of the phosphite core and the three dodecyl ester groups.

Table 1: Representative NMR Data for this compound

Nucleus Typical Chemical Shift (ppm) Information Provided
³¹P Specific to phosphite ester Confirms phosphorus oxidation state and environment
¹H ~0.88 (t, -CH₃), ~1.26 (m, -(CH₂)₉-), ~3.9 (m, -O-CH₂-) Elucidates the structure of the dodecyl alkyl chains

| ¹³C | Varied shifts for each carbon in the dodecyl chain | Confirms the carbon backbone of the alkyl groups |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. tanta.edu.eg These methods are highly effective for identifying functional groups and providing structural information about this compound and its derivatives. irdg.org

Key Research Findings:

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov Key bands include those for P-O-C stretching, C-H stretching of the alkyl chains, and CH₂ bending. The absence of a P=O stretching band confirms the phosphite (P(III)) structure rather than a phosphate (B84403) (P(V)) derivative. The IR spectrum is a valuable tool for monitoring the oxidation of this compound to its phosphate analogue. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. google.com It is particularly sensitive to the vibrations of non-polar bonds. The Raman spectrum of this compound would show strong signals for the C-C and C-H vibrations of the long dodecyl chains. aps.org This technique can also be used to identify the P-O bonds and can be useful for studying the compound within a polymer matrix where IR may have interfering absorptions from the polymer itself. researchgate.net

Table 2: Key Vibrational Bands for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Assignment
P-O-C Stretch ~1020-1050 ~700-800 Phosphite ester group
C-H Stretch (alkyl) ~2850-2960 ~2850-2960 Dodecyl chains

| CH₂ Bend (alkyl) | ~1465 | ~1465 | Dodecyl chains |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and its environment.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and are widely used to assess the purity of this compound and to analyze its degradation products.

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. nih.gov

Key Research Findings:

Reversed-Phase HPLC: Reversed-phase HPLC (RP-HPLC) is a common method for analyzing this compound. sielc.com A C18 column is often used with a mobile phase typically consisting of a mixture of acetonitrile, water, and sometimes a small amount of acid like phosphoric or formic acid. sielc.com This method can effectively separate this compound from its more polar hydrolysis products, such as didodecyl phosphite and dodecanol (B89629), as well as its oxidation product, tridodecyl phosphate. The purity of this compound can be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water gradient
Detector UV at a specific wavelength (e.g., 210 nm) or Mass Spectrometry (MS)

| Application | Purity assessment, separation from degradation products |

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound has a high boiling point, GC can be used for its analysis, often with specific injection techniques and high-temperature stable columns. google.comoshadhi.co.uk

Key Research Findings:

Purity and Degradation Analysis: GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can be used to determine the purity of this compound and to identify and quantify volatile impurities or degradation products. researchgate.netmeasurlabs.com For instance, the presence of dodecanol, a potential hydrolysis product, can be readily detected. Thermal extraction-GC/MS can be employed to analyze for this compound and its degradation products within a polymer matrix. shimadzu.com In some cases, derivatization may be used to convert the phosphite to a more volatile or detectable species. aston.ac.uk

Table 4: Typical GC Parameters for Phosphite Analysis

Parameter Condition
Column High-temperature, low-polarity capillary column (e.g., DB-5)
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Application | Analysis of volatile impurities and degradation products |

High-Performance Liquid Chromatography (HPLC)

Microscopic Techniques for Morphological Studies in Polymer Matrices

When this compound is incorporated into polymers as a stabilizer, its distribution and morphology within the polymer matrix are critical to its performance. Microscopic techniques provide visual information on how the additive is dispersed. zeiss.com

Key Research Findings:

Dispersion and Agglomeration: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the dispersion of this compound within a polymer. numberanalytics.commdpi.com SEM provides high-resolution images of the surface topography, while TEM allows for the examination of the internal structure of thin polymer sections. diva-portal.org These methods can reveal whether the phosphite is uniformly distributed or if it has formed agglomerates, which could affect the mechanical and stabilizing properties of the polymer. doi.org

Interfacial Characterization: Atomic Force Microscopy (AFM) can be used to map the surface of the polymer blend at the nanoscale, providing information on the surface roughness and the distribution of the additive at the surface. numberanalytics.com These microscopic techniques are crucial for understanding the physical state of this compound in the final polymer product and for optimizing its incorporation process.

Table 5: Microscopic Techniques for Polymer-Additive Morphology

Technique Information Provided
Scanning Electron Microscopy (SEM) Surface topography, visualization of additive agglomerates
Transmission Electron Microscopy (TEM) Internal morphology, dispersion of additive within the polymer matrix

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, phase distribution |

Future Research Directions and Emerging Applications of Tridodecyl Phosphite

Development of Novel Synthetic Pathways with Enhanced Green Chemistry Principles

The traditional synthesis of phosphite (B83602) esters often involves processes that are not fully aligned with the principles of green chemistry. rsc.org Future research is geared towards developing more sustainable and environmentally benign synthetic routes for tridodecyl phosphite.

Key research directions include:

Catalytic Methods: The development of highly efficient catalytic methods using environmentally benign catalysts, such as Zn(II), is a promising area. rsc.org These methods aim to replace stoichiometric reagents with catalytic systems that can be used in smaller quantities and potentially be recycled. rsc.org

Atom Economy: Researchers are exploring reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org Direct synthesis from white phosphorus (P4) and alcohols is one such approach being investigated to avoid hazardous intermediates. rsc.org

Alternative Solvents and Reaction Conditions: The use of safer, renewable, or recyclable solvents is a key aspect of green synthesis. rsc.org Additionally, research into milder reaction conditions, such as lower temperatures and pressures, can significantly reduce energy consumption. elchemy.com Continuous-flow reactors are being explored to minimize waste and enable the recycling of unreacted materials. elchemy.com

Bio-based Feedstocks: Investigating the use of alcohols derived from renewable resources to produce this compound aligns with the shift towards a bio-based economy.

Exploration of this compound in Advanced Functional Materials

Beyond its established role as a stabilizer, this compound is being explored for its potential in a new generation of advanced functional materials.

Emerging applications and research areas include:

Polymer Composites and Blends: this compound's role in modifying the interface and improving the compatibility of different polymer phases is an area of active research. This can lead to materials with enhanced mechanical and thermal properties.

Functional Coatings: Its ability to act as a stabilizer can be harnessed in the development of durable and weather-resistant coatings. chinaplasonline.com Research is focused on incorporating this compound into formulations for applications such as automotive and architectural coatings.

Lubricant Additives: In the formulation of high-performance lubricants, this compound can contribute to improved oxidative stability and anti-wear properties. chinaplasonline.comepo.org

Electronic Materials: The dielectric properties of phosphites are being investigated for potential use in electronic components, such as insulating layers in microchips and printed circuit boards. justia.com

In-depth Mechanistic Studies at the Molecular Level

A deeper understanding of how this compound functions at the molecular level is crucial for optimizing its performance and designing more effective antioxidant systems.

Key areas of mechanistic investigation include:

Antioxidant Mechanisms: Phosphite antioxidants act as secondary antioxidants by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers. vinatiorganics.com The primary reaction involves the phosphite being converted to a stable phosphate (B84403) species. vinatiorganics.com Future studies will likely use advanced spectroscopic and computational techniques to elucidate the precise reaction pathways and kinetics.

Hydrolysis and Degradation Pathways: Understanding the hydrolysis of phosphites is critical, as it can impact their performance and the properties of the final product. researchgate.netlife-trialkyl.eu Research is focused on how factors like steric hindrance of the alkyl groups influence hydrolytic stability. life-trialkyl.eu

Quantitative Structure-Activity Relationship (QSAR) Studies for Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that can accelerate the discovery and development of new and improved phosphite stabilizers.

The application of QSAR in this context involves:

Model Development: QSAR models establish a mathematical relationship between the molecular structure of a compound and its activity. researchgate.netmdpi.com For phosphite antioxidants, this involves correlating structural descriptors with performance indicators like antioxidant efficiency and hydrolytic stability. mdpi.com

Predictive Screening: Once validated, these models can be used to predict the performance of novel phosphite structures before they are synthesized in the lab. mdpi.com This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates. mdpi.com

Understanding Structure-Property Relationships: QSAR studies can provide valuable insights into which molecular features are most important for a desired property. researchgate.net For example, they can help determine the optimal chain length or branching of the dodecyl groups for maximum compatibility and performance in a specific polymer matrix.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tridodecyl phosphite with high purity, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves esterification of phosphorous acid with dodecanol under controlled stoichiometric conditions. Key steps include inert atmosphere use (e.g., nitrogen) to prevent oxidation, catalytic acid use (e.g., p-toluenesulfonic acid), and temperature control (100–120°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or 31P NMR spectroscopy to track phosphite intermediate formation. Post-synthesis, purification via vacuum distillation or column chromatography ensures high purity .

Q. How does this compound function as a stabilizer in polymer matrices, and what experimental techniques are used to validate its efficacy?

  • Methodological Answer : this compound acts as a secondary antioxidant by scavenging peroxides and chelating transition metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze polymer degradation. Researchers validate its efficacy using:

  • Thermogravimetric Analysis (TGA) to assess thermal stability under oxidative conditions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to detect peroxide suppression.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal ion chelation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Storage : Inert atmosphere (argon/nitrogen), room temperature, and moisture-free conditions to prevent hydrolysis.
  • PPE : Nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks.
    Emergency measures for spills involve inert absorbents (e.g., vermiculite) and avoidance of aqueous solutions due to hydrolysis risks .

Advanced Research Questions

Q. How can researchers design dose-response experiments to determine the EC50 of this compound in inhibiting microbial growth, and what statistical approaches are appropriate?

  • Methodological Answer :

  • Experimental Design : Use a logarithmic concentration gradient (e.g., 0–500 µg/mL) in microbial cultures (e.g., Phytophthora spp.) under controlled agar-based assays. Measure inhibition zones or hyphal growth rates over 7–14 days.
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., log-logistic models in R’s drc package) to calculate EC50. Include replicates and validate with ANOVA to account for variability .

Q. What multivariate analysis techniques are suitable for assessing this compound’s role in mitigating abiotic stress in plant models?

  • Methodological Answer :

  • Experimental Setup : Apply foliar this compound (0–5.0 L/ha) to plants under drought stress, measuring variables like photosynthetic rate, proline content, and biomass.
  • Analysis : Use Multivariate Analysis of Variance (MANOVA) to detect treatment effects across variables. Canonical Discriminant Analysis (CDA) can differentiate stress-response patterns between treated and untreated groups. Correlations >0.6 indicate robust multivariate relationships .

Q. How can 31P NMR spectroscopy be employed to monitor intermediate formation during this compound synthesis or degradation?

  • Methodological Answer :

  • Sample Preparation : Dissolve reaction mixtures in deuterated solvents (e.g., CDCl₃) to minimize signal interference.
  • Spectral Acquisition : Use a 31P NMR probe with proton decoupling. Phosphite intermediates exhibit distinct chemical shifts (δ 100–140 ppm) compared to phosphates (δ 0–5 ppm).
  • Kinetic Tracking : Time-resolved 31P NMR captures transient intermediates (e.g., mono-/di-esters), enabling mechanistic insights into hydrolysis or oxidation pathways .

Q. What strategies are recommended for extrapolating toxicological data from organophosphate analogs to this compound, and what are the limitations?

  • Methodological Answer :

  • Data Extrapolation : Compare structural analogs (e.g., triphenyl phosphate) using Quantitative Structure-Activity Relationships (QSAR) to predict acute toxicity (e.g., LD50). Validate with in vitro assays (e.g., cholinesterase inhibition).
  • Limitations : Differences in bioavailability (e.g., hydrophobicity of dodecyl chains) or metabolic pathways (e.g., esterase-mediated hydrolysis) may reduce predictive accuracy. Cross-species variations (e.g., rodent vs. human metabolism) require caution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.